molecular formula C10H21NO B2782988 (1-Ethoxycycloheptyl)methanamine CAS No. 326487-84-7

(1-Ethoxycycloheptyl)methanamine

Cat. No. B2782988
CAS RN: 326487-84-7
M. Wt: 171.284
InChI Key: XPUWDWHTXSTUAD-UHFFFAOYSA-N
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Description

(1-Ethoxycycloheptyl)methanamine is a chemical compound with the CAS Number: 326487-84-7 . It has a molecular weight of 171.28 . It is typically in a liquid physical form .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 171.28 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Analytical Characterization and Biological Matrices

  • Study on Psychoactive Arylcyclohexylamines : In 2013, De Paoli et al. conducted a study on three psychoactive arylcyclohexylamines, one of which had a structure similar to (1-Ethoxycycloheptyl)methanamine. They developed and validated a method for qualitative and quantitative analysis of these compounds in biological fluids using high-performance liquid chromatography and mass spectrometry (De Paoli et al., 2013).

Antimicrobial Activities

  • Quinoline Derivatives with Antimicrobial Properties : Thomas, Adhikari, and Shetty (2010) synthesized derivatives of methanamine, including this compound, and evaluated their antibacterial and antifungal activities. The study revealed moderate to very good antimicrobial activities for these compounds (Thomas, Adhikari & Shetty, 2010).

Synthesis and Structure of Novel Compounds

  • Development of α-Aryl Indolyl-methanamines : Yang and Xu (2010) developed a method for preparing highly enantiomerically enriched α-aryl indolyl-methanamines, showcasing the potential utility of these compounds in various applications (Yang & Xu, 2010).

Antitumor Activity

  • Functionalized Methanamines with Antitumor Activity : Károlyi et al. (2012) synthesized a series of functionalized methanamines, including derivatives of this compound, and evaluated their antitumor activity against various human cancer cell lines. The study indicated promising in vitro cytotoxicity and cytostatic effects (Károlyi et al., 2012).

Chemical Synthesis and NMR Characterization

  • NMR Spectral Assignments of Benzylamino Coumarin Derivative : Dekić et al. (2020) conducted a study involving the synthesis of a novel coumarin derivative using (4-methoxyphenyl)methanamine, demonstrating the utility of methanamines in synthesizing complex organic compounds (Dekić et al., 2020).

Chromatography and Complexation in Synthesis

  • Isolation of Branched Acyclic Polyamines : Geue and Searle (1983) described large-scale syntheses of ethylidynetris(methanamine) and related compounds, demonstrating the relevance of methanamines in complex chemical syntheses (Geue & Searle, 1983).

Molecular Docking and Antimicrobial Studies

  • Rare Earth Metal Complexes for Antimicrobial and Anticancer Studies : Preethi et al. (2021) synthesized metal complexes with (1-furan-2-yl)methanamine and evaluated their antimicrobial and anticancer activities, indicating the potential of methanamine derivatives in medical research (Preethi et al., 2021).

Safety and Hazards

The safety information for (1-Ethoxycycloheptyl)methanamine indicates that it is dangerous, with hazard statements H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-ethoxycycloheptyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-12-10(9-11)7-5-3-4-6-8-10/h2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUWDWHTXSTUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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